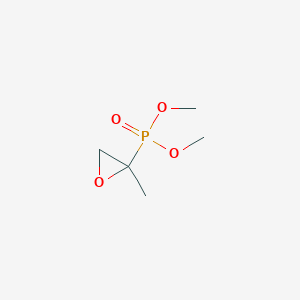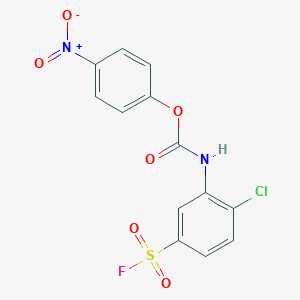
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with 2-chloro-5-fluorosulfonylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the carbamate group can undergo hydrolysis.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine and solvents like THF.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to break down the carbamate group.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of the corresponding alcohol and amine.
Scientific Research Applications
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenyl N-(2-chloro-5-nitrophenyl)carbamate
- 4-nitrophenyl chloroformate
- N-(4-(4-nitrophenoxycarbonylamino)hexanoic acid)
Uniqueness
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
21975-89-3 |
|---|---|
Molecular Formula |
C13H8ClFN2O6S |
Molecular Weight |
374.73 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H8ClFN2O6S/c14-11-6-5-10(24(15,21)22)7-12(11)16-13(18)23-9-3-1-8(2-4-9)17(19)20/h1-7H,(H,16,18) |
InChI Key |
YDUCZQXWYPMKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



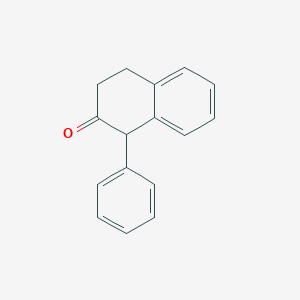
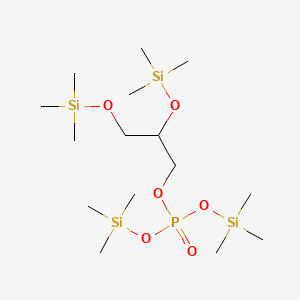

![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)


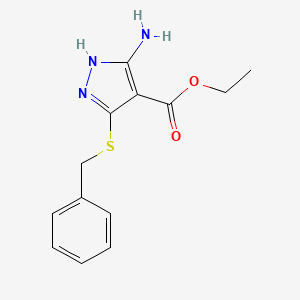
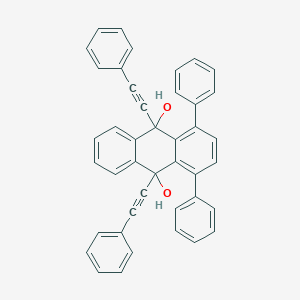

![tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13997132.png)
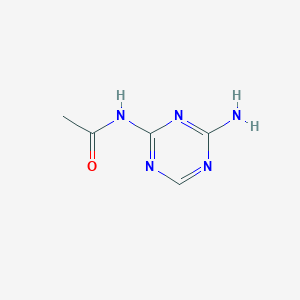
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
